molecular formula C9H13NO2S B2472662 1-Phenylpropane-1-sulfonamide CAS No. 1247494-45-6

1-Phenylpropane-1-sulfonamide

Cat. No. B2472662
CAS RN: 1247494-45-6
M. Wt: 199.27
InChI Key: PMOTYADHFATPGX-UHFFFAOYSA-N
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Description

1-Phenylpropane-1-sulfonamide is an organic compound with the CAS Number: 1247494-45-6 . It has a molecular weight of 199.27 .


Synthesis Analysis

The synthesis of sulfonamides, such as 1-Phenylpropane-1-sulfonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method usually produces a greater yield compared to other methods .


Molecular Structure Analysis

The IUPAC name for 1-Phenylpropane-1-sulfonamide is 1-phenyl-1-propanesulfonamide . The InChI Code is 1S/C9H13NO2S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,10,11,12) .

Scientific Research Applications

Mechanism of Action

Target of Action

1-Phenylpropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

1-Phenylpropane-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency of this vital nutrient in bacteria, which in turn inhibits their growth and multiplication .

Biochemical Pathways

The action of 1-Phenylpropane-1-sulfonamide affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and the growth and multiplication of bacteria .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .

Result of Action

The primary result of the action of 1-Phenylpropane-1-sulfonamide is the inhibition of bacterial growth and multiplication . By inhibiting the synthesis of folic acid, it prevents the formation of nucleic acids, which are essential for the growth and multiplication of bacteria . This leads to a bacteriostatic effect, where the growth of bacteria is halted, allowing the body’s immune system to eliminate the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenylpropane-1-sulfonamide. For instance, the widespread use of sulfonamides has led to their contamination of the environment, resulting in bacteria in various environmental compartments coming into contact with these compounds . This could potentially lead to the development of resistance among environmental bacteria . Furthermore, factors such as the presence of pus can inhibit the antibacterial action of sulfonamides .

properties

IUPAC Name

1-phenylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOTYADHFATPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpropane-1-sulfonamide

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